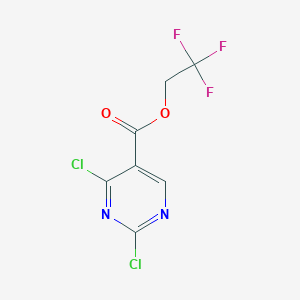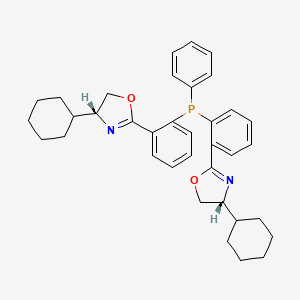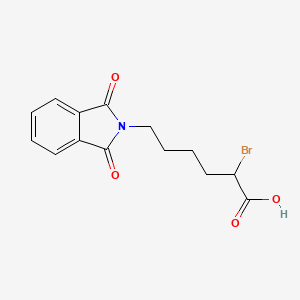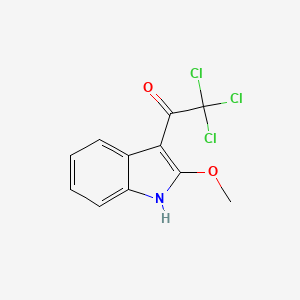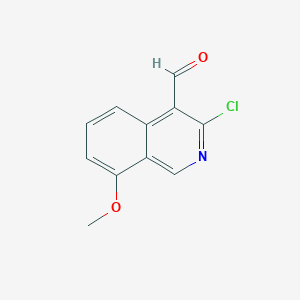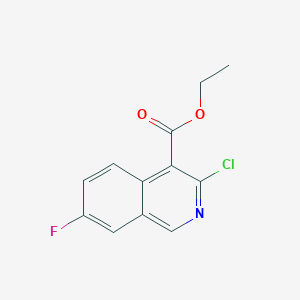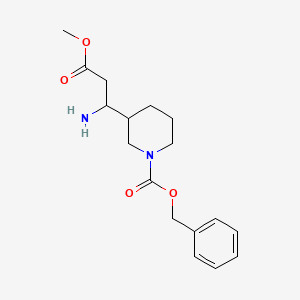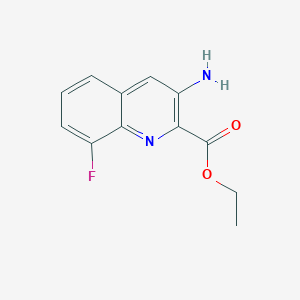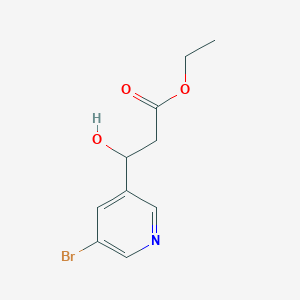![molecular formula C16H9NO4 B13666516 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an anthracene backbone fused with an oxazine ring
準備方法
The synthesis of 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method allows for the efficient formation of the oxazine ring with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.
化学反応の分析
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions, using reagents such as Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, leading to the formation of polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound has shown potential as an anti-inflammatory agent.
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its unique structure allows for the exploration of other therapeutic applications, such as anticancer and antimicrobial agents.
Industry: In the materials science field, the compound is used in the synthesis of polymers and dyes. Its ability to form stable polycyclic structures makes it valuable in the development of high-performance materials.
作用機序
The mechanism by which 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione exerts its effects involves the inhibition of key enzymes and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators such as prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
類似化合物との比較
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione can be compared with other similar compounds, such as:
1,3-Oxazine Derivatives: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
Naphtho[1,2-e][1,3]oxazine Derivatives: These compounds have a naphthalene backbone instead of an anthracene backbone.
4H-Benzo[d][1,3]oxazines: These compounds have a benzene ring fused with the oxazine ring.
The uniqueness of this compound lies in its anthracene backbone, which provides additional stability and potential for forming polycyclic structures. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C16H9NO4 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H9NO4/c18-14-8-3-1-2-4-9(8)15(19)12-10(14)5-6-11-13(12)17-7-21-16(11)20/h1-6,17H,7H2 |
InChIキー |
AFDJWFZOHJHHGO-UHFFFAOYSA-N |
正規SMILES |
C1NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



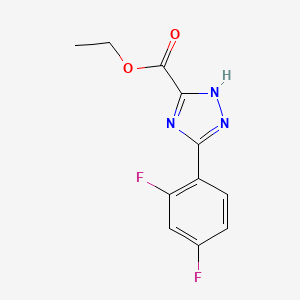
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
